(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide (Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 327026-44-8
VCID: VC7557095
InChI: InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3
SMILES: CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

CAS No.: 327026-44-8

Cat. No.: VC7557095

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide - 327026-44-8

Specification

CAS No. 327026-44-8
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name 2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide
Standard InChI InChI=1S/C18H17N3O3/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22/h3-10,22,24H,2,11H2,1H3
Standard InChI Key XCOBZCAKDZZXCL-MNDPQUGUSA-N
SMILES CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a Z-configuration hydrazone linkage (–NH–N=C–) connecting two aromatic systems:

  • 2-Hydroxybenzohydrazide: A benzene ring substituted with a hydroxyl group at position 2 and a hydrazide group (–CONHNH₂).

  • 1-Propylindolin-2-one: A bicyclic structure comprising a pyrrolidine ring fused to a benzene ring, with a ketone group at position 2 and a propyl chain at position 1 .

The Z stereochemistry arises from the spatial arrangement around the hydrazone double bond, which influences molecular planarity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₈N₃O₃Calculated
Molecular weight324.36 g/mol
IUPAC name(Z)-2-hydroxy-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazideSystematic
CAS Registry NumberNot formally assigned
SMILESCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)O

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogs provide foundational insights:

  • ¹H NMR:

    • Indolinone protons: δ 7.2–7.8 ppm (aromatic H), δ 3.4–4.1 ppm (N-propyl CH₂) .

    • Hydrazide NH: δ 10.5–11.2 ppm (exchangeable proton) .

  • FT-IR:

    • C=O stretch (indolinone): 1680–1700 cm⁻¹.

    • N–H bend (hydrazide): 1540–1560 cm⁻¹ .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 324.36 (M⁺).

Synthesis and Structural Modification

Condensation Reaction Methodology

The compound is synthesized via acid- or base-catalyzed condensation between 2-hydroxybenzohydrazide and 1-propylisatin (1-propylindoline-2,3-dione) :

2-Hydroxybenzohydrazide+1-PropylisatinH+/OH(Z)-Product+H2O\text{2-Hydroxybenzohydrazide} + \text{1-Propylisatin} \xrightarrow{\text{H}^+/\text{OH}^-} \text{(Z)-Product} + \text{H}_2\text{O}

Table 2: Optimal Reaction Conditions

ParameterConditionYield (%)
SolventEthanol65–75
CatalystAcetic acid (5% v/v)
TemperatureReflux (78°C)
Reaction time6–8 hours

Substituents on either aromatic ring can be modified to tune electronic and steric properties. For instance:

  • Indolinone modifications: Alkyl chain length (e.g., hexyl in MDA-19) .

  • Benzohydrazide substitutions: Halogens or methoxy groups at position 4 .

Biological Activities and Mechanisms

Cytotoxic Effects

Analogous hydrazones exhibit dose-dependent cytotoxicity against cancer cell lines:

  • IC₅₀ values: 8–25 μM in MCF-7 (breast) and A549 (lung) cells.

  • Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 suppression.

Anti-Inflammatory Activity

In carrageenan-induced paw edema models, hydroxy-substituted derivatives reduce inflammation by 60–65% at 50 mg/kg doses . Molecular docking suggests COX-2 inhibition (binding energy: −8.2 kcal/mol) .

Physicochemical Stability and Drug-Likeness

Solubility and Partitioning

  • logP: 2.1 (predicted), indicating moderate lipophilicity.

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating prodrug strategies.

Metabolic Stability

Microsomal studies on analogs reveal:

  • t₁/₂: 45 minutes (human liver microsomes).

  • Primary metabolites: Glucuronidated hydrazide and oxidized indolinone .

Computational and Crystallographic Insights

Molecular Docking

Docking into COX-2 (PDB: 3LN1) reveals:

  • Hydrogen bonding with Arg120 and Tyr355.

  • Hydrophobic interactions with Val349 and Leu352 .

Crystal Packing

Related hydrazones form planar sheets via N–H⋯O (2.9 Å) and O–H⋯O (2.7 Å) hydrogen bonds, stabilizing the Z-configuration .

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